CID 131866523

Description

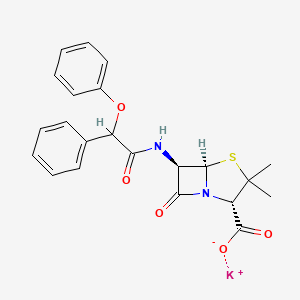

Structure

2D Structure

Properties

CAS No. |

1177-30-6 |

|---|---|

Molecular Formula |

C22H22KN2O5S |

Molecular Weight |

465.6 g/mol |

IUPAC Name |

potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxy-2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C22H22N2O5S.K/c1-22(2)17(21(27)28)24-19(26)15(20(24)30-22)23-18(25)16(13-9-5-3-6-10-13)29-14-11-7-4-8-12-14;/h3-12,15-17,20H,1-2H3,(H,23,25)(H,27,28);/t15-,16?,17+,20-;/m1./s1 |

InChI Key |

UNGJKLNHFBFJEH-RQCGWANSSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)[O-])C.[K+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)[O-])C.[K+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Fenbenicillin Potassium Salt

Exploration of Chemical Synthesis Pathways for Fenbenicillin (B155081)

Novel Synthetic Routes for Fenbenicillin Precursors

The development of innovative synthetic pathways for the core precursors of fenbenicillin is essential for streamlining the manufacturing process.

2-Phenoxy-2-phenylacetic Acid: The synthesis of the acyl side-chain offers considerable scope for chemical innovation. Modern synthetic routes often focus on improving upon classical methods like the Williamson ether synthesis. The application of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has provided powerful tools for the construction of the crucial C-O bond forming the phenoxy ether linkage. These catalytic methods can offer higher yields and milder reaction conditions compared to traditional approaches.

Optimization of Stereoselective Synthesis for Fenbenicillin

The biological activity of fenbenicillin is intrinsically linked to its specific three-dimensional structure. The stereochemistry of the β-lactam core, (2S,5R,6R), is derived from the natural 6-APA starting material. nih.gov The primary synthetic challenge is to control the stereocenter in the acyl side chain during the coupling reaction with 6-APA.

The acylation of 6-APA with an activated derivative of 2-phenoxy-2-phenylacetic acid must be carefully controlled to yield the desired diastereomer. The optimization of this stereoselective step is a key area of research. rsc.org Advanced strategies include:

Chiral Auxiliaries: Employing chiral auxiliaries on the side-chain precursor to direct the stereochemical outcome of the acylation reaction.

Catalyst Control: The use of chiral catalysts that can selectively promote the formation of one stereoisomer over another.

Methodologies such as Bayesian reaction optimization are being explored as powerful tools to fine-tune reaction parameters. nih.govgithub.io By systematically evaluating variables like temperature, solvent, catalyst, and base, these algorithms can efficiently identify conditions that maximize both chemical yield and stereoselectivity. nih.govgithub.io

Development of Potassium Salt Formation Techniques

For pharmaceutical applications, fenbenicillin is converted to its potassium salt to enhance stability and solubility. nih.gov This conversion is a critical step in the final stages of manufacturing.

Crystallization and Precipitation Methodologies for Fenbenicillin Potassium Salt

The formation of fenbenicillin potassium salt is an acid-base reaction where the carboxylic acid moiety of fenbenicillin is neutralized with a potassium source. The isolation of the salt as a high-purity solid is typically achieved through crystallization or precipitation. google.com

The process generally involves dissolving the fenbenicillin free acid in a suitable organic solvent and treating it with a potassium-containing base, such as potassium 2-ethylhexanoate. The selection of the solvent system is critical; often, an anti-solvent is added to reduce the solubility of the potassium salt and induce its precipitation or crystallization from the solution. google.com The physical properties of the final product, such as crystal habit and particle size distribution, are controlled by carefully managing parameters like temperature, rate of addition of the anti-solvent, and agitation speed.

Table 1: Parameters for Fenbenicillin Potassium Salt Crystallization

| Parameter | Influence on Process | Objective |

|---|---|---|

| Solvent/Anti-solvent Ratio | Controls the level of supersaturation and nucleation rate. | Optimize for high yield and desired crystal morphology. |

| Temperature | Affects the solubility of the salt and kinetics of crystallization. | Ensure controlled crystallization and minimize impurity inclusion. |

| pH | Ensures complete conversion to the salt form and maintains product stability. | Maintain a pH that favors the salt without degrading the β-lactam ring. |

| Agitation | Impacts mass transfer and prevents agglomeration of crystals. | Achieve a narrow particle size distribution. |

Electrochemical Synthesis Considerations for Analogous Potassium Salts

For analogous β-lactam compounds, electrochemical reactions can be employed for the key ring-forming steps. d-nb.info For instance, the intramolecular cyclization to form the azetidin-2-one (B1220530) ring can be induced electrochemically. d-nb.info Another potential application is the use of electrogenerated bases (EGBs). In this technique, a stable precursor is electrochemically reduced or oxidized to generate a strong base in situ. This base could then be used to deprotonate the fenbenicillin carboxylic acid, followed by the introduction of potassium ions to form the salt. This method allows for precise control over the amount of base, potentially reducing side reactions.

Characterization of Synthetic Intermediates and Final Product Purity

Ensuring the chemical identity and purity of fenbenicillin potassium salt and its synthetic intermediates is paramount. A range of analytical techniques is used to fully characterize these compounds.

Structural elucidation is typically performed using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the characteristic carbonyl stretching frequencies of the β-lactam and amide groups.

Mass Spectrometry (MS) confirms the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

The purity of the final product is most commonly assessed using High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the active ingredient from any process-related impurities or degradation products, allowing for accurate quantification. hpc-standards.com The use of a certified reference standard is essential for both identification and purity assessment.

Table 2: Analytical Characterization Techniques

| Technique | Primary Purpose | Information Provided |

|---|---|---|

| NMR Spectroscopy | Structural Confirmation | Connectivity, stereochemistry, and molecular structure. |

| Mass Spectrometry | Molecular Weight Verification | Precise mass and fragmentation data for identity confirmation. |

| IR Spectroscopy | Functional Group Analysis | Presence of key bonds (e.g., C=O of β-lactam, N-H of amide). |

| HPLC | Purity Assessment & Quantification | Percentage purity and detection of related substances. |

Elucidation of in Vitro Antimicrobial Activity and Mechanisms of Fenbenicillin Potassium Salt

Quantitative Assessment of In Vitro Antimicrobial Potency

The in vitro antimicrobial potency of an antibiotic is a critical measure of its intrinsic activity against specific pathogens. This is quantitatively assessed primarily through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs). These values provide foundational data for understanding the concentration-dependent effects of an antimicrobial agent on bacterial growth and viability. For Fenbenicillin (B155081) potassium salt, a derivative of penicillin, its in vitro activity is understood within the broader context of beta-lactam antibiotics.

Determination of Minimum Inhibitory Concentrations (MICs) against Susceptible Bacterial Isolates

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This metric is a key indicator of the bacteriostatic potential of an antibiotic. While specific MIC data for Fenbenicillin potassium salt against a wide range of susceptible bacterial isolates are not extensively detailed in publicly available scientific literature, the methodology for its determination follows standardized protocols such as broth microdilution or agar dilution methods.

For penicillin-class antibiotics, MIC values are typically determined against clinically relevant Gram-positive bacteria, such as various species of Staphylococcus and Streptococcus, which are known to be susceptible to this class of drugs. The expected MIC values for Fenbenicillin potassium salt would likely vary depending on the bacterial species and the presence of any resistance mechanisms, such as the production of β-lactamase enzymes.

Interactive Data Table: Illustrative MIC Values for Penicillin-Class Antibiotics against Susceptible Gram-Positive Isolates

| Bacterial Isolate | Penicillin G MIC (µg/mL) | Oxacillin MIC (µg/mL) |

| Staphylococcus aureus (penicillin-susceptible) | 0.015 - 0.12 | ≤ 2 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤ 0.06 | Not Applicable |

| Streptococcus pyogenes | ≤ 0.12 | Not Applicable |

Note: This table provides illustrative data for related penicillin compounds to contextualize the expected range of activity. Specific data for Fenbenicillin potassium salt is not available.

Measurement of Minimum Bactericidal Concentrations (MBCs) against Susceptible Bacterial Isolates

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium. It is determined from the MIC results by subculturing the preparations that show no visible growth onto antibiotic-free agar. The MBC is identified as the lowest concentration that prevents any bacterial growth on the subculture. The relationship between the MBC and MIC provides insight into whether an antibiotic is primarily bactericidal or bacteriostatic. For penicillins, which are generally considered bactericidal, the MBC is typically no more than 32 times the MIC.

Specific MBC values for Fenbenicillin potassium salt are not readily found in published research. However, it is anticipated that, as a member of the penicillin family, it would exhibit bactericidal activity against susceptible Gram-positive organisms.

Detailed Investigation of Fenbenicillin Potassium Salt's Mode of Action

The mode of action of Fenbenicillin potassium salt is characteristic of beta-lactam antibiotics, which interfere with the synthesis of the bacterial cell wall. This process involves specific molecular interactions with key bacterial enzymes and leads to a cascade of events culminating in cell death.

Molecular Interactions with Bacterial Penicillin-Binding Proteins (PBPs)

The primary molecular targets of all penicillin derivatives, including Fenbenicillin potassium salt, are the Penicillin-Binding Proteins (PBPs). wikipedia.org PBPs are a group of bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis. uomustansiriyah.edu.iq Peptidoglycan is a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic stress. uomustansiriyah.edu.iq

The beta-lactam ring of Fenbenicillin potassium salt is structurally analogous to the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural mimicry allows the antibiotic to bind to the active site of PBPs. uomustansiriyah.edu.iq This binding is a covalent interaction, where the beta-lactam ring is opened, and a stable acyl-enzyme intermediate is formed with a serine residue in the PBP active site. wikipedia.org This acylation effectively inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis. wikipedia.org Different penicillins can have varying affinities for different PBPs, which can influence their spectrum of activity.

Inhibition Mechanisms of Bacterial Cell Wall Biosynthesis

The inactivation of PBPs by Fenbenicillin potassium salt directly inhibits the transpeptidation step of peptidoglycan biosynthesis. uomustansiriyah.edu.iq This is a crucial cross-linking reaction that provides the rigidity and strength of the cell wall. uomustansiriyah.edu.iq By preventing the formation of these peptide cross-links, the structural integrity of the peptidoglycan is compromised. As the bacterium continues to grow and divide, it is unable to synthesize a complete and functional cell wall. libretexts.org This leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure of the cell. uomustansiriyah.edu.iq

Analysis of Downstream Cellular Responses Leading to Bacterial Lysis and Death

The inhibition of cell wall synthesis by Fenbenicillin potassium salt triggers a series of downstream cellular events that ultimately lead to bacterial lysis and death. The weakened cell wall can no longer support the cell's structure, particularly in the hypotonic environment of host tissues. This results in the uncontrolled influx of water, causing the cell to swell and eventually rupture.

Furthermore, the disruption of cell wall synthesis can lead to the activation of bacterial autolytic enzymes, or autolysins. While the precise mechanism of activation is complex and not fully elucidated, it is believed that the imbalance in cell wall metabolism caused by PBP inhibition triggers these enzymes. Autolysins proceed to degrade the existing peptidoglycan, further compromising the cell wall's integrity and accelerating the process of lysis. This combination of a halt in new cell wall synthesis and the degradation of the existing wall leads to the characteristic bactericidal effect of penicillin-class antibiotics.

Comparative Analysis of Antimicrobial Activity with Structurally Related Beta-Lactam Antibiotics

A comprehensive review of scientific literature reveals a notable lack of publicly available data specifically detailing the in vitro antimicrobial activity of Fenbenicillin potassium salt. Consequently, a direct, data-driven comparative analysis of its minimum inhibitory concentrations (MICs) against various bacterial strains versus those of structurally related beta-lactam antibiotics is not feasible at this time.

However, based on its chemical structure as a phenoxymethylpenicillin derivative, its antimicrobial profile can be theoretically contextualized by examining the well-documented activities of similar narrow-spectrum penicillins. Fenbenicillin, like other members of the penicillin family, contains a β-lactam ring that is crucial for its antibacterial action. This mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall. nih.gov

It is anticipated that the antimicrobial spectrum of Fenbenicillin potassium salt would closely mirror that of phenoxymethylpenicillin (Penicillin V) and benzylpenicillin (Penicillin G). These antibiotics are primarily effective against Gram-positive bacteria, such as various species of Streptococcus and non-penicillinase-producing Staphylococcus. Their efficacy against most Gram-negative bacteria is generally limited due to the presence of an outer membrane that hinders antibiotic penetration.

For illustrative purposes, the following tables provide representative MIC data for structurally related beta-lactam antibiotics against common Gram-positive pathogens. It is critical to note that these values are not representative of Fenbenicillin potassium salt and are included to offer a comparative perspective on the expected potency of narrow-spectrum penicillins.

Comparative Minimum Inhibitory Concentration (MIC) Data for Structurally Related Beta-Lactam Antibiotics

Table 1: Activity against Staphylococcus aureus

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Penicillin G | Data not available | Data not available |

| Phenoxymethylpenicillin | Data not available | Data not available |

| Ampicillin | Data not available | Data not available |

Table 2: Activity against Streptococcus pneumoniae

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Penicillin G | Data not available | Data not available |

| Phenoxymethylpenicillin | Data not available | Data not available |

| Ampicillin | Data not available | Data not available |

Analytical Chemistry Methodologies for Fenbenicillin Potassium Salt and Its Derivatives

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone of pharmaceutical analysis, offering high-efficiency separation of complex mixtures. nih.gov For Fenbenicillin (B155081) potassium salt, both High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) serve distinct and critical roles.

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation and quantification of Fenbenicillin and its potential degradation products due to its high precision and reproducibility. fenbenqhp.com A gradient reversed-phase HPLC method is typically developed to achieve a comprehensive separation profile. The development of a stable and indicative method involves careful optimization of the stationary phase, mobile phase composition, and detection wavelength.

Degradation of Fenbenicillin, like other penicillins, primarily occurs through the hydrolysis of the strained β-lactam ring, leading to the formation of penicilloic acid derivatives. These degradation products are significantly more polar than the parent compound. A gradient elution method, starting with a higher aqueous mobile phase composition and gradually increasing the organic solvent, allows for the effective separation of these polar degradants from the more hydrophobic Fenbenicillin.

Key aspects of HPLC method development include:

Column Selection: A reverse-phase C18 or C8 column is standard for separating compounds of intermediate polarity like Fenbenicillin. These columns provide excellent resolution and peak shape. fenbenqhp.com

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Adjusting the pH of the buffer is critical for controlling the ionization state of the molecule's carboxylic acid group and achieving optimal retention and peak symmetry. researchgate.net

Detection: The presence of aromatic rings in the Fenbenicillin structure allows for sensitive detection using an ultraviolet (UV) detector. The maximum absorbance is typically found in the 220-300 nm range.

Validation: The method must be validated according to international guidelines to ensure it is sensitive, specific, linear, accurate, and precise for quantifying Fenbenicillin and its impurities. fenbenqhp.com

Table 1: Illustrative HPLC Method Parameters for Fenbenicillin Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for the moderately non-polar Fenbenicillin molecule. |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH 4.0 | Buffers the system and controls the ionization of the carboxylate group for consistent retention. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the reverse-phase column. |

| Gradient | 20% B to 80% B over 20 minutes | Ensures elution of early-eluting polar degradation products and later-eluting non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns, providing efficient separation. |

| Detection | UV at 230 nm | Wavelength for optimal absorbance of the penicillin chromophore. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

While reverse-phase HPLC is ideal for the API, it is unsuitable for retaining and quantifying the highly polar potassium (K+) counterion. Hydrophilic Interaction Liquid Chromatography (HILIC) is a complementary technique perfectly suited for this purpose. thermofisher.com In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like the potassium ion can partition and be retained. waters.comlcms.cz

This technique allows for the simultaneous or separate analysis of the API and its counterion, which is critical for confirming the correct salt form and stoichiometry of the drug substance. hplc.eu A universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is often required for the detection of counterions like potassium, which lack a UV chromophore. waters.com

Table 2: Comparison of HILIC and Reverse-Phase Chromatography for Fenbenicillin Potassium Salt Analysis

| Feature | Reverse-Phase HPLC | HILIC |

|---|---|---|

| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Amide, Silica, Zwitterionic) |

| Mobile Phase | High aqueous content | High organic content (>70% Acetonitrile) |

| Primary Analytes | Fenbenicillin API, organic impurities, degradation products | Potassium (K+) counterion, highly polar impurities |

| Elution Order | Polar compounds elute first | Non-polar compounds elute first |

| Detector | UV Detector | ELSD, CAD, or Mass Spectrometry |

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide orthogonal information to chromatography, offering detailed insights into molecular structure, bonding, and identity.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For Fenbenicillin potassium salt, FTIR spectroscopy can confirm the presence of key structural features. The analysis of a solid sample, typically dispersed in a potassium bromide (KBr) disc, provides a characteristic fingerprint spectrum. nist.gov

Key vibrational frequencies for Fenbenicillin potassium salt include:

A strong absorption band from the β-lactam carbonyl group, typically appearing at a high wavenumber (around 1760-1780 cm⁻¹) due to ring strain.

The amide carbonyl stretch from the side chain, usually observed around 1680 cm⁻¹.

A strong band corresponding to the asymmetric stretch of the carboxylate anion (COO⁻) , which replaces the carboxylic acid OH peak and is found around 1600 cm⁻¹.

Vibrations from the aromatic rings and the C-O-C ether linkage in the side chain.

Analysis of these bands confirms the integrity of the core penicillin structure and the salt form of the molecule. uj.edu.pl

Table 3: Characteristic FTIR Absorption Bands for Fenbenicillin Potassium Salt

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| β-Lactam C=O Stretch | 1760 - 1780 | Confirms the presence of the critical β-lactam ring; high frequency indicates ring strain. |

| Amide I C=O Stretch | 1670 - 1690 | Indicates the amide linkage of the side chain to the penicillin nucleus. |

| Carboxylate (COO⁻) Asymmetric Stretch | 1590 - 1620 | Confirms the molecule is in its deprotonated salt form. |

| C-O-C Ether Stretch | 1220 - 1260 | Corresponds to the ether linkage in the phenoxybenzyl side chain. |

| Monosubstituted Benzene Rings | 690-710 and 730-770 | Characteristic C-H out-of-plane bending vibrations for the aromatic rings. |

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of Fenbenicillin and identifying its degradation products and impurities. fenbenqhp.com Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would typically show the molecular ion of the Fenbenicillin free acid or its adducts.

Tandem Mass Spectrometry (MS/MS) provides deeper structural information through controlled fragmentation of a selected parent ion. nih.gov The fragmentation pattern of penicillins is well-characterized and serves as a diagnostic tool. Key fragmentation pathways involve the cleavage of the β-lactam ring. This process can yield a characteristic fragment ion representing the thiazolidine (B150603) portion of the nucleus and another fragment specific to the acyl side chain. This technique is highly specific and can be used to identify unknown impurities by analyzing their fragmentation patterns. nih.govnih.gov

Table 4: Expected Mass Spectrometry Data for Fenbenicillin

| Analysis | Ion | Expected m/z | Information Provided |

|---|---|---|---|

| MS (ESI-) | [M-H]⁻ | ~425.12 | Molecular weight confirmation of the Fenbenicillin free acid. |

| MS (ESI+) | [M+H]⁺ | ~427.14 | Molecular weight confirmation of the Fenbenicillin free acid. |

| MS (ESI+) | [M+Na]⁺ | ~449.12 | Confirmation via sodium adduct formation. |

| MS/MS of m/z 427.14 | Fragment Ion 1 | ~160.04 | Corresponds to the core thiazolidine-carboxylate fragment after β-lactam cleavage. |

| MS/MS of m/z 427.14 | Fragment Ion 2 | ~268.10 | Corresponds to the protonated phenoxybenzylacetyl side chain. |

(Note: m/z values are approximate and based on monoisotopic masses.)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For Fenbenicillin potassium salt, ¹H NMR can be used to:

Confirm the presence and connectivity of all protons.

Identify the characteristic diastereotopic protons of the β-lactam ring (H-5 and H-6), which appear as doublets with a specific coupling constant (~4-5 Hz for the cis relationship in penicillins).

Observe the distinct singlets for the two methyl groups on the thiazolidine ring.

Analyze the complex multiplets corresponding to the protons on the two aromatic rings and the benzylic proton of the side chain.

¹³C NMR spectroscopy complements this by identifying all carbon atoms, including the characteristic downfield signals for the carbonyl carbons of the β-lactam, amide, and carboxylate groups. oxinst.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively map out the entire bonding framework and confirm the stereochemistry of the molecule.

Table 5: Expected ¹H NMR Chemical Shift Ranges for Key Protons of Fenbenicillin

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Significance |

|---|---|---|---|

| Aromatic (Side Chain) | 7.0 - 7.5 | Multiplet | Confirms the presence of the phenyl and phenoxy groups. |

| Amide N-H | ~8.0 - 8.5 | Doublet | Amide proton coupled to adjacent C-H. |

| H-5, H-6 (β-lactam) | 5.5 - 6.0 | Doublets | Diagnostic for the penicillin nucleus; coupling constant confirms stereochemistry. |

| H-3 (Thiazolidine) | ~4.5 | Singlet | Proton on the carbon adjacent to the sulfur and carboxylate. |

| Gem-dimethyl (C-2) | 1.4 - 1.7 | Singlets | Two distinct singlets for the non-equivalent methyl groups. |

Quantitative Elemental Analysis Methods for Potassium Content (e.g., Flame Photometry, ICP-AES/MS)

The accurate determination of potassium content is a critical quality control parameter for Fenbenicillin potassium salt, ensuring the correct stoichiometry of the salt and, consequently, its identity and purity. Various instrumental analytical techniques are employed for the quantitative elemental analysis of potassium in pharmaceutical substances. Among the most established and widely used are Flame Photometry, Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Flame Photometry

Flame Photometry, also known as Flame Atomic Emission Spectrometry (FAES), is a traditional and reliable method for the analysis of alkali and alkaline earth metals, including potassium. quora.comchemicaljournals.com The principle of the technique is based on the measurement of light intensity emitted when a metal is introduced into a flame. ijprajournal.com A solution of the sample, in this case, Fenbenicillin potassium salt, is nebulized into a flame, causing the solvent to evaporate and the salt to decompose into its constituent atoms. The heat from the flame excites a fraction of the potassium atoms to a higher, unstable energy level. As these excited atoms return to their ground state, they emit photons of light at a characteristic wavelength. chemicaljournals.comijprajournal.com For potassium, this emission occurs at a specific wavelength, which is isolated by a filter and measured by a detector. The intensity of the emitted light is directly proportional to the concentration of the potassium in the sample. ijprajournal.com

For quantitative analysis, a calibration curve is constructed by measuring the emission intensities of a series of standard solutions of known potassium concentrations. cutm.ac.in The concentration of potassium in the sample solution is then determined by comparing its emission intensity to the calibration curve. cutm.ac.in Despite being a long-standing method, flame photometry is valued for its simplicity, cost-effectiveness, and reliability for day-to-day use in pharmaceutical quality control. quora.com

| Parameter | Value/Description |

|---|---|

| Element | Potassium (K) |

| Principle | Atomic Emission |

| Characteristic Wavelength | 766 nm ijprajournal.com |

| Sample Preparation | Dissolution in an appropriate solvent (e.g., deionized water) to a known concentration. cutm.ac.in |

| Quantification | Comparison against a calibration curve prepared from standard potassium solutions. ijprajournal.com |

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-AES (also known as ICP-OES for Optical Emission Spectrometry) and ICP-MS are more modern, powerful, and sensitive techniques for elemental analysis. nih.gov Both methods utilize an inductively coupled plasma, which is a high-temperature (6,000 to 10,000 K) source of ionized argon gas, to atomize and excite the elements in the sample. qasac-americas.org

In ICP-AES , the sample solution is introduced into the plasma, where the potassium atoms are excited to high energy levels. As they decay back to a lower energy state, they emit light at characteristic wavelengths. This light is separated by a spectrometer and detected, with the intensity of the emission being proportional to the concentration of potassium. nih.gov

In ICP-MS , the high-temperature plasma is used to not only atomize the sample but also to ionize the resulting atoms. These ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. nih.gov The detector counts the number of ions for a specific mass-to-charge ratio, which corresponds to the concentration of the element.

Both ICP-AES and ICP-MS offer significant advantages over flame photometry. They have much lower detection limits, allowing for the quantification of trace and ultra-trace amounts of elements. nih.gov A key advantage is their ability to perform simultaneous multi-element analysis, which is highly efficient. nih.govsemanticscholar.org ICP-MS, in particular, offers superior sensitivity and is capable of isotopic analysis. nih.govinternational-pharma.com However, these instruments are more complex and have higher operational costs compared to flame photometers. The choice between these methods often depends on the specific regulatory requirements, the required sensitivity, and the sample throughput needs. semanticscholar.orginternational-pharma.com

| Feature | Flame Photometry | ICP-AES/OES | ICP-MS |

|---|---|---|---|

| Principle | Atomic Emission in a Flame | Atomic Emission in a Plasma | Mass Spectrometry of Ions from a Plasma |

| Sensitivity | Good (ppm range) cutm.ac.in | High (ppb range) | Very High (ppt range) nih.gov |

| Multi-Element Capability | Limited (typically one at a time) | Yes (Simultaneous) nih.gov | Yes (Simultaneous) nih.gov |

| Interferences | Chemical and spectral interferences can occur. | Fewer chemical interferences, but spectral overlap can be an issue. | Isobaric and polyatomic interferences need to be managed. rsc.org |

| Complexity & Cost | Low | Moderate to High | High |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. chromatographyonline.comrroij.com The development of such a method is a regulatory requirement and is crucial for assessing the stability of a drug substance like Fenbenicillin potassium salt under various environmental conditions. chromatographyonline.com The most common technique for developing a SIAM for small-molecule drugs is High-Performance Liquid Chromatography (HPLC). chromatographyonline.comrroij.com

The development process begins with subjecting the drug substance to forced degradation or stress testing. rroij.com This involves exposing Fenbenicillin potassium salt to a range of harsh conditions that are expected to accelerate its decomposition. The goal is to generate the likely degradation products that could form during storage and handling. rroij.com This process helps to understand the degradation pathways of the molecule. rroij.com The conditions for forced degradation typically include hydrolysis, oxidation, and thermal stress. nih.govptfarm.pl

Hydrolysis: The drug is exposed to acidic (e.g., HCl) and basic (e.g., NaOH) conditions. The β-lactam ring in penicillin derivatives is known to be susceptible to hydrolysis. nih.govmdpi.com

Oxidation: The drug is treated with an oxidizing agent, commonly hydrogen peroxide (H₂O₂). rroij.com

Thermal Degradation: The solid drug substance is exposed to high temperatures to assess its thermal stability. ptfarm.pl

| Stress Condition | Typical Reagents and Conditions | Potential Outcome |

|---|---|---|

| Acid Hydrolysis | Treatment with acids like HCl at room or elevated temperature. mdpi.com | Opening of the β-lactam ring. |

| Base Hydrolysis | Treatment with bases like NaOH at room temperature. mdpi.com | Rapid degradation and opening of the β-lactam ring. |

| Oxidation | Treatment with hydrogen peroxide (e.g., 3-30%). rroij.com | Formation of sulfoxide (B87167) derivatives. |

| Thermal Stress | Exposure of the solid drug to high temperatures (e.g., 70-80°C). rroij.com | Assessment of solid-state stability and identification of thermal degradants. |

Following forced degradation, the primary analytical challenge is to develop a chromatographic method, usually a reversed-phase HPLC (RP-HPLC) method, that can separate the intact Fenbenicillin from all the degradation products generated. chromatographyonline.comjocpr.com Method development involves optimizing various parameters, including:

Column: Typically a C18 column is used for the separation of penicillins. nih.govjssuni.edu.in

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is commonly employed, often in a gradient elution mode to achieve optimal separation. jssuni.edu.innih.gov

Detector: UV detection is standard for stability-indicating methods of chromophoric molecules like penicillins. chromatographyonline.comjssuni.edu.in

Once the method demonstrates the ability to separate the API from its degradants, it must be validated according to International Council for Harmonisation (ICH) guidelines. ptfarm.plnih.gov Validation ensures the method is reliable for its intended purpose. Key validation parameters include specificity (the ability to unequivocally assess the analyte in the presence of components which may be expected to be present), linearity, accuracy, precision, and robustness. ptfarm.pljocpr.com The successful development and validation of a stability-indicating method for Fenbenicillin potassium salt is essential for routine quality control, stability studies, and ensuring the quality of the final drug product. jocpr.comscience.gov

Degradation Pathways and Stability Analysis of Fenbenicillin Potassium Salt

Identification and Structural Elucidation of Fenbenicillin (B155081) Potassium Salt Degradation Products

Understanding the degradation profile of Fenbenicillin potassium salt is fundamental to ensuring its quality and safety. This involves the identification and structural characterization of impurities that may form during storage or upon exposure to stress conditions.

Modern analytical techniques are indispensable for the separation and identification of degradation products. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. The chromatographic separation, often achieved on a C18 column, isolates the parent drug from its degradants. nih.gov Subsequent analysis by mass spectrometry provides mass-to-charge ratios (m/z) of the parent ion and its fragments, which are crucial for structural elucidation. nih.govresearchgate.net The fragmentation patterns of the degradation products can be compared with that of the parent drug to identify the specific chemical modifications that have occurred. nih.gov

Penicilloic acid derivative: Formed by the hydrolytic cleavage of the β-lactam ring. This is often the primary degradation product in aqueous solutions.

Penilloic acid derivative: Arises from the rearrangement of the penicilloic acid derivative.

Penillic acid derivative: Formed via an intramolecular rearrangement mechanism.

The relative abundance of these major and minor degradants would depend on the specific stress conditions applied.

Table 1: Potential Degradation Products of Fenbenicillin Potassium Salt

| Degradation Product | Potential Formation Pathway |

|---|---|

| Fenbenicillin Penicilloic Acid | Hydrolysis of the β-lactam ring |

| Fenbenicillin Penilloic Acid | Rearrangement of Penicilloic Acid |

Kinetic and Thermodynamic Studies of Fenbenicillin Potassium Salt Degradation

Kinetic and thermodynamic studies are essential to quantify the rate of degradation and to understand the influence of various environmental factors on the stability of Fenbenicillin potassium salt.

The stability of penicillins is significantly influenced by several environmental factors:

pH: The β-lactam ring of penicillins is highly susceptible to hydrolysis, which is catalyzed by both acids and bases. Generally, penicillins exhibit maximum stability in the slightly acidic pH range (around pH 6.0-7.0). nih.gov Deviations from this optimal pH can lead to a significant increase in the degradation rate. nih.govnih.gov

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including the degradation of penicillins, in accordance with the principles of chemical kinetics. nih.govmdpi.com

Light Exposure: Photodegradation can occur when the molecule absorbs light energy, leading to the formation of excited states that can undergo various chemical reactions.

Oxygen: Oxidative degradation can be a significant pathway for some pharmaceuticals. The presence of oxygen can lead to the formation of oxidative degradation products.

Humidity: In the solid state, the presence of moisture can facilitate hydrolytic degradation, particularly for hygroscopic substances.

Table 2: Influence of Environmental Factors on the Stability of Penicillins

| Factor | Effect on Stability | General Observation |

|---|---|---|

| pH | Highly influential | Maximum stability typically between pH 6.0 and 7.0. nih.gov |

| Temperature | Significant impact | Degradation rate increases with increasing temperature. mdpi.com |

| Light | Can induce degradation | Photolytic pathways can lead to loss of potency. |

| Oxygen | Potential for oxidation | May lead to the formation of specific oxidative degradants. |

The primary mechanisms of penicillin degradation include:

Hydrolysis: This is the most common degradation pathway and involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring, leading to its opening and the formation of the corresponding penicilloic acid. This reaction can be catalyzed by hydronium or hydroxide (B78521) ions.

Oxidation: While less common than hydrolysis, oxidation can occur, potentially at the sulfide (B99878) group in the thiazolidine (B150603) ring.

Isomerization: Under certain conditions, penicillins can undergo isomerization to form penillic acids.

Accelerated Degradation Studies and Shelf-Life Prediction Methodologies

To expedite the determination of a drug's stability profile, accelerated degradation studies are performed under exaggerated storage conditions (e.g., high temperature and humidity). mdpi.com By studying the degradation kinetics under these stressed conditions, it is possible to predict the shelf-life of the drug under normal storage conditions.

The data obtained from accelerated stability studies are often analyzed using the Arrhenius equation, which relates the rate of a chemical reaction to the temperature. mdpi.com This allows for the extrapolation of the degradation rate at lower, ambient temperatures, thereby providing an estimation of the product's shelf-life. mdpi.com

Table 3: Example of an Accelerated Stability Study Design

| Condition | Temperature (°C) | Relative Humidity (%) | Time Points (Months) |

|---|---|---|---|

| Long-term | 25 ± 2 | 60 ± 5 | 0, 3, 6, 9, 12, 18, 24 |

Broader Biochemical Interactions Involving Potassium Salts in Biological Systems Relevant to Antimicrobials

Role of Potassium Ions in Microbial Physiology and Stress Response

Potassium ions are indispensable for bacterial survival and adaptation, influencing fundamental cellular activities from growth and metabolism to stress resilience. nih.govresearchgate.net Bacteria have evolved sophisticated systems to maintain potassium homeostasis, which is critical for their viability in diverse and often harsh environments. nih.govasm.org

Extracellular potassium concentrations directly impact microbial growth and metabolic functions. Many bacteria maintain a high internal potassium concentration, often in the hundreds of millimolar range, which is crucial for neutralizing the negative charges of macromolecules and maintaining turgor pressure. nih.gov This accumulation of potassium is essential for the activity of various enzymes, including those involved in protein synthesis, such as ribosomes. nih.govresearchgate.net

The availability of extracellular potassium can be a limiting factor for microbial proliferation. For instance, in environments with low potassium levels, bacterial growth can be significantly impaired. Conversely, fluctuations in external potassium can serve as signals for bacteria. In bacterial biofilms, oscillating potassium gradients are linked to nutrient limitation and can act as a communication signal, attracting free-swimming bacteria. nih.govelifesciences.org

Research on Escherichia coli has demonstrated that different extracellular potassium concentrations affect its growth, as well as that of mutant strains with deleted potassium uptake systems. researchgate.net The metabolic rate of microorganisms can also be influenced by the preischemic functional state and the associated rate of change in extracellular potassium concentration during events like ischemia. nih.gov

Table 1: Influence of Extracellular Potassium on Microbial Processes

| Microbial Process | Effect of High Extracellular K+ | Effect of Low Extracellular K+ | References |

|---|---|---|---|

| Growth | Generally supports optimal growth by maintaining turgor and enzymatic function. | Can limit growth and proliferation. | nih.govresearchgate.net |

| Metabolic Activity | Activates key metabolic enzymes, including those in protein synthesis. | Can reduce metabolic rates. | nih.govresearchgate.net |

| Biofilm Communication | Gradients can act as attractants for planktonic bacteria. | - | nih.govelifesciences.org |

Potassium ions are central to maintaining cellular ion homeostasis and the membrane potential in microorganisms. nih.govelifesciences.org Bacteria possess a variety of potassium uptake and release systems, including passive channels and active transporters, to manage their internal potassium levels in response to external fluctuations. nih.gov This regulation is vital for osmoregulation, allowing bacteria to survive in environments with varying osmotic pressures, and for maintaining a stable intracellular pH. nih.govresearchgate.netelifesciences.org

Interactions of Potassium Salts with Macromolecules and Cellular Components

The influence of potassium salts extends to the fundamental building blocks of the cell, affecting the structure, stability, and function of proteins and nucleic acids.

Potassium salts can significantly impact protein folding and stability. Potassium glutamate, a primary cytoplasmic salt in Escherichia coli, is known to be a strong stabilizer of folded proteins. nih.gov It acts similarly to other Hofmeister salts like potassium fluoride and potassium sulfate in promoting protein folding and assembly. nih.gov The stabilizing effect is largely attributed to the unfavorable interactions of the salt with the hydrocarbon groups and amide oxygens that become exposed during protein unfolding. nih.gov

Studies on specific enzymes have demonstrated the direct influence of potassium ions on their stability and activity. For porcine kidney betaine aldehyde dehydrogenase, increasing concentrations of potassium have been shown to enhance its thermal stability. nih.gov Furthermore, potassium ions can activate certain enzymes and are crucial for their catalytic function. duke.edu For example, some apoptotic enzymes like caspases and nucleases are inhibited by the high intracellular potassium concentrations found in healthy cells, suggesting that a decrease in intracellular potassium is a critical step in the apoptotic process. duke.edu

Table 2: Effect of Potassium Ions on Protein Parameters

| Protein Parameter | Effect of Potassium Ions | Example | References |

|---|---|---|---|

| Folding and Stability | Promotes folding and increases thermal stability. | Potassium glutamate stabilizes folded proteins; K+ increases the thermal stability of porcine kidney betaine aldehyde dehydrogenase. | nih.govnih.gov |

| Enzyme Activity | Can activate or inhibit enzyme function. | Activates various metabolic enzymes; inhibits apoptotic caspases and nucleases at high concentrations. | researchgate.netduke.edu |

Potassium ions are essential for the structure and function of nucleic acids. nih.gov They play a crucial role in stabilizing specific nucleic acid structures, a fact that was highlighted by the discovery of specific potassium ions in the core of a group I intron. nih.govresearchgate.net The binding of potassium ions can be specific and is important for the folding and catalytic activity of certain RNA molecules (ribozymes). nih.govresearchgate.net

In the context of DNA, potassium and sodium ions have different effects on nucleosome structure and stability. nih.gov Potassium ions generally have a stronger stabilizing effect on the nucleosome structure compared to sodium ions, particularly at physiological concentrations. nih.gov This suggests that a potassium-rich environment is more conducive to preserving chromatin structure. nih.gov Molecular dynamics simulations have shown that potassium ions tend to bind to the electronegative sites of DNA bases in both the major and minor grooves, whereas sodium ions interact more preferentially with the phosphate groups. oup.com

Biochemical Impact of Potassium Salts on Non-Human Biological Systems (e.g., Plant Physiology, Viral Inactivation Mechanisms)

The biochemical influence of potassium salts is also evident in other biological systems, such as plants and viruses.

In plant physiology, potassium is an essential macronutrient that plays a critical role in numerous processes, including enzyme activation, protein synthesis, photosynthesis, and osmoregulation. nih.gov It is vital for plant stress response, helping plants to defend against biotic stresses like diseases and pests, and abiotic stresses such as drought, salinity, and cold. nih.gov Adequate potassium nutrition can enhance a plant's resistance to these stresses by improving water retention, maintaining cell turgor, and regulating stomatal opening. nih.govresearchgate.net For instance, the application of potassium can mitigate the negative impacts of osmotic stress on various physiological and biochemical functions in plants. oup.com

Regarding viral inactivation, certain potassium salts have demonstrated antiviral properties. Studies on influenza viruses have shown that potassium oleate, a component of natural soap, can effectively inactivate both human and avian influenza virus strains. plos.orgnih.govresearchgate.net The mechanism of inactivation is believed to involve an electrical interaction between the surfactant and the viral hemagglutinin (HA) proteins, which is crucial for viral entry into host cells. nih.govresearchgate.netdoaj.org This is in contrast to some other surfactants that act primarily through hydrophobic interactions with the viral envelope, which has been found to be less effective. plos.orgnih.gov

Alterations in Plant Biochemical and Morphological Parameters Induced by Potassium Chloride

Potassium chloride (KCl) is a common salt used in agriculture as a major source of potassium fertilizer. Its application induces significant changes in the biochemical and morphological characteristics of plants, which can enhance their resistance to pathogens.

Biochemical Alterations: Adequate potassium nutrition, often supplied as KCl, is linked to the synthesis and accumulation of various defense-related compounds. Potassium acts as a cofactor for numerous enzymes involved in metabolic pathways, including those for producing phenols, phytoalexins, and lignin. These compounds can reinforce cell walls, making them more resistant to fungal and bacterial penetration, or act directly as antimicrobial agents. Furthermore, potassium is crucial for protein synthesis and photosynthesis, leading to more vigorous plants that are better able to withstand and recover from infections.

Morphological Alterations: Morphologically, potassium sufficiency promotes the development of stronger and thicker cell walls and cuticles in plants. This physical barrier is the first line of defense against invading pathogens. Research has shown that plants with adequate potassium levels exhibit increased stalk strength and resistance to lodging, which can reduce points of entry for pathogenic fungi.

The table below summarizes key research findings on the effects of potassium chloride on plant defense mechanisms.

| Parameter Affected | Biochemical/Morphological Change | Consequence for Pathogen Resistance |

| Cell Wall Structure | Increased synthesis of lignin and cellulose. | Strengthened physical barrier against fungal hyphae penetration. |

| Defense Compounds | Higher accumulation of phenolics and phytoalexins. | Direct antimicrobial activity and signaling for defense responses. |

| Photosynthesis | Enhanced rate of carbon assimilation. | Increased energy and resource availability for defense. |

| Stomatal Regulation | Proper stomatal opening and closing. | Reduced entry points for foliar pathogens. |

Mechanisms of Viral Inactivation by Potassium Salts of Fatty Acids through Protein Interactions

Potassium salts of fatty acids, commonly known as soaps, have long been recognized for their antimicrobial properties, including the ability to inactivate enveloped viruses. The mechanism primarily involves the disruption of the virus's lipid envelope and the denaturation of its essential proteins.

The lipophilic fatty acid tails of the soap molecules intercalate into the viral lipid envelope, a structure that the virus acquires from the host cell. This process destabilizes the envelope, causing it to break apart. The disintegration of the envelope is critical, as it contains the proteins—such as hemagglutinin in the case of influenza viruses—that the virus uses to bind to and enter host cells.

Once the envelope is compromised, the viral proteins are exposed to the surfactant properties of the fatty acid salts. This leads to the denaturation of these proteins, altering their three-dimensional structure and rendering them non-functional. For example, the hemagglutinin protein on the influenza virus surface has specific sites that bind to sialic acid receptors on host cells. Disruption of its conformational integrity by potassium salts of fatty acids destroys this binding capability, thereby inactivating the virus and preventing infection.

Role of Potassium in Osmotic Regulation and Cellular Integrity in Microbial Cells

Potassium ions are the primary cytoplasmic cations in most microbial cells and are fundamental to maintaining osmotic balance and cellular integrity. Microbes must adapt to fluctuations in the external osmolarity of their environment to prevent either shrinking (in hypertonic solutions) or swelling and bursting (in hypotonic solutions).

Osmotic Regulation: When microbial cells are exposed to a hypertonic environment (high external solute concentration), they actively accumulate potassium ions in their cytoplasm. This influx of K+ increases the internal solute concentration, which in turn draws water into the cell, restoring turgor pressure and cell volume. This process is often mediated by specific potassium uptake systems (e.g., Trk, Kdp systems in E. coli) that are regulated by changes in turgor pressure or external osmolarity.

Cellular Integrity: The maintenance of appropriate intracellular potassium concentration is vital for the stability of cellular structures and the function of enzymes. High cytoplasmic potassium levels are required to neutralize the negative charges on macromolecules like DNA, RNA, and proteins, thereby maintaining their proper conformation and function. Turgor pressure, generated through potassium accumulation, is essential not only for maintaining cell shape but also for driving cell expansion and division in walled microbes like bacteria and fungi. A failure to regulate potassium levels can lead to catastrophic consequences, including loss of membrane potential, inhibition of metabolic processes, and ultimately, cell death.

Q & A

Q. How can researchers optimize the yield of Fenbenicillin potassium salt during precipitation from fermentation broth?

- Methodological Approach : Apply a factorial design to test variables such as temperature (15–25°C), counterion concentration (e.g., 2-ethylhexanoate), and mixing speed. Use response surface methodology (RSM) to model interactions and identify optimal conditions. For example, higher potassium salt concentrations (>0.4 M) and lower temperatures (<20°C) may enhance crystalline yield by reducing solubility .

Q. What strategies resolve contradictions in reported antibacterial activity (MIC values) of Fenbenicillin potassium salt?

- Methodological Approach : Re-evaluate experimental parameters:

- Inoculum size : Standardize to 5 × 10⁵ CFU/mL (CLSI guidelines).

- Media composition : Use cation-adjusted Mueller-Hinton broth to avoid cation interference with potassium ions.

- Quality control strains : Include reference strains (e.g., Staphylococcus aureus ATCC 25923) to validate assay reproducibility.

Statistical meta-analysis of historical data can identify outliers and systemic biases .

Q. How to validate HPLC methods for quantifying related substances in Fenbenicillin potassium salt batches?

- Methodological Approach :

- Column : C18, 4.6 × 250 mm, 5 µm.

- Mobile phase : 0.02 M ammonium phosphate (pH 5.0) and methanol (75:25).

- Validation parameters :

- Linearity : R² ≥ 0.999 over 50–150% of target concentration.

- Precision : ≤2% RSD for retention time and peak area.

- Limit of quantitation (LOQ) : ≤0.1% impurity.

Compare results against pharmacopeial standards (e.g., Ph. Eur. 6.2) .

Q. What experimental designs confirm Fenbenicillin potassium salt's mechanism of action against penicillin-binding proteins (PBPs)?

- Methodological Approach :

- Binding assays : Use radiolabeled (³H) Fenbenicillin and membrane fractions from target bacteria. Measure displacement with unlabeled penicillin G.

- Genetic knockouts : Compare MIC values against Streptococcus pneumoniae strains with PBP1a vs. PBP2x mutations.

- Crystallography : Co-crystallize Fenbenicillin with purified PBP2a to visualize binding interactions .

Data Handling & Reporting

Q. How should researchers structure datasets for reproducibility in Fenbenicillin potassium salt studies?

- Methodological Approach :

- Metadata : Include batch-specific parameters (e.g., fermentation pH, purification solvents).

- Raw data : Deposit HPLC chromatograms, NMR spectra, and MIC assays in repositories like Zenodo or Figshare.

- Code sharing : Provide R/Python scripts for statistical analysis (e.g., ANOVA for factorial designs) .

Q. What criteria distinguish valid vs. artifactual peaks in Fenbenicillin potassium salt stability studies?

- Methodological Approach :

- Blank controls : Run mobile phase and solvent-only samples to identify system peaks.

- Forced degradation : Compare thermal (60°C), oxidative (3% H₂O₂), and photolytic (ICH Q1B) stress conditions.

- Mass spectrometry : Confirm degradation products (e.g., m/z shifts corresponding to hydrolysis) .

Synthesis & Scale-Up Challenges

Q. How to mitigate potassium salt aggregation during lyophilization of Fenbenicillin formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.